molecular formula C27H34N10O6 B1243020 2-[(3S)-4-[2-[[4-(diaminomethylideneamino)benzoyl]amino]acetyl]-3-[3-[[4-(diaminomethylideneamino)benzoyl]amino]propyl]-2-oxopiperazin-1-yl]acetic acid

2-[(3S)-4-[2-[[4-(diaminomethylideneamino)benzoyl]amino]acetyl]-3-[3-[[4-(diaminomethylideneamino)benzoyl]amino]propyl]-2-oxopiperazin-1-yl]acetic acid

Cat. No.: B1243020
M. Wt: 594.6 g/mol
InChI Key: YKSPQSYSZRGOSU-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

TAK-024 undergoes several types of chemical reactions, including:

    Oxidation: TAK-024 can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions of TAK-024 may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: TAK-024 can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

TAK-024 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

TAK-024 is unique in its high potency and selectivity as a platelet inhibitor. Similar compounds include:

    Clopidogrel: Another platelet inhibitor that targets the P2Y receptor but with different binding properties and potency.

    Ticagrelor: A reversible antagonist of the P2Y receptor, used in the prevention of thrombotic events.

    Prasugrel: An irreversible inhibitor of the P2Y receptor, used in the treatment of acute coronary syndrome.

Compared to these compounds, TAK-024 offers a unique combination of high potency, selectivity, and favorable pharmacokinetic properties, making it a promising candidate for further development and clinical use .

Properties

Molecular Formula

C27H34N10O6

Molecular Weight

594.6 g/mol

IUPAC Name

2-[(3S)-4-[2-[[4-(diaminomethylideneamino)benzoyl]amino]acetyl]-3-[3-[[4-(diaminomethylideneamino)benzoyl]amino]propyl]-2-oxopiperazin-1-yl]acetic acid

InChI

InChI=1S/C27H34N10O6/c28-26(29)34-18-7-3-16(4-8-18)23(41)32-11-1-2-20-25(43)36(15-22(39)40)12-13-37(20)21(38)14-33-24(42)17-5-9-19(10-6-17)35-27(30)31/h3-10,20H,1-2,11-15H2,(H,32,41)(H,33,42)(H,39,40)(H4,28,29,34)(H4,30,31,35)/t20-/m0/s1

InChI Key

YKSPQSYSZRGOSU-FQEVSTJZSA-N

Isomeric SMILES

C1CN([C@H](C(=O)N1CC(=O)O)CCCNC(=O)C2=CC=C(C=C2)N=C(N)N)C(=O)CNC(=O)C3=CC=C(C=C3)N=C(N)N

Canonical SMILES

C1CN(C(C(=O)N1CC(=O)O)CCCNC(=O)C2=CC=C(C=C2)N=C(N)N)C(=O)CNC(=O)C3=CC=C(C=C3)N=C(N)N

Synonyms

2-(4-(2-((4-guanidinobenzoyl)amino)acetyl)-3-(3-((4-guanidinobenzoyl)amino)propyl)-2-oxopiperazinyl)acetic acid
TAK 024
TAK-024
TAK024

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.